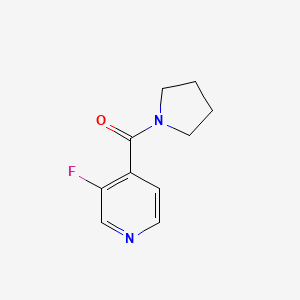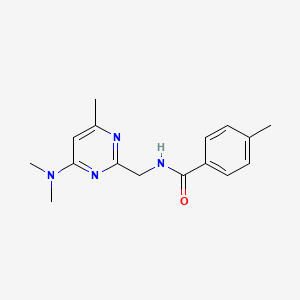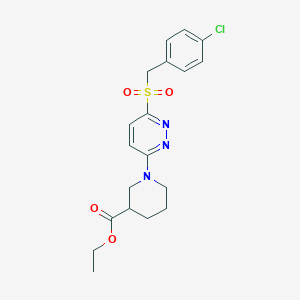
Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively researched.
Scientific Research Applications
Comprehensive Analysis of Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate Applications
The compound “Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate” is a complex molecule that may have several applications in scientific research. While specific applications for this exact compound are not widely documented, we can infer potential uses by examining the applications of its structural components, such as indole derivatives and sulfonyl groups. Below is a detailed analysis of the potential scientific research applications based on the structural analogy and the known activities of similar compounds.
Cancer Research: Indole derivatives are known to play a significant role in cancer research due to their cytotoxic properties . The presence of the indole moiety in this compound suggests potential utility in the synthesis of new anticancer agents. Research could focus on the compound’s ability to inhibit the growth of cancer cells and its mechanism of action within cellular pathways.
Antimicrobial Activity: Compounds containing sulfonyl groups and indole rings have been reported to exhibit antimicrobial activity . This compound could be studied for its efficacy against various bacterial and fungal strains, which could lead to the development of new antimicrobial drugs.
Anti-inflammatory Applications: The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases . This compound could be synthesized and tested for its ability to reduce inflammation in various disease models.
Neurological Disorders: Indole structures are prevalent in molecules that affect the central nervous system. The compound could be researched for its potential therapeutic effects on neurological disorders, possibly as a modulator of neurotransmitter systems.
Drug Development: The unique structure of this compound makes it a potential candidate for drug development. Its synthesis and incorporation into larger drug molecules could be explored to enhance pharmacokinetic properties or to create prodrugs.
Agricultural Chemistry: Indole derivatives, such as indole-3-acetic acid, are important in plant biology as growth hormones . The compound could be studied for its effects on plant growth and development, potentially leading to applications in agriculture.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been shown to interact with a wide range of biological targets .
Mode of Action
For instance, benzylic halides, which are structurally similar to this compound, typically react via SN1 or SN2 pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds or enzymes.
properties
IUPAC Name |
ethyl 1-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-4-3-11-23(12-15)17-9-10-18(22-21-17)28(25,26)13-14-5-7-16(20)8-6-14/h5-10,15H,2-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZFUAEGDJATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

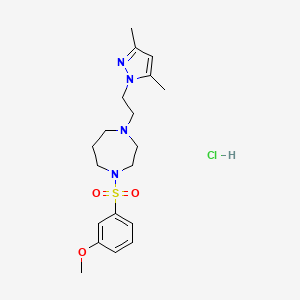
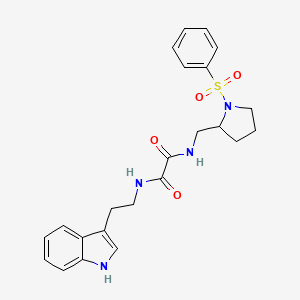
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)

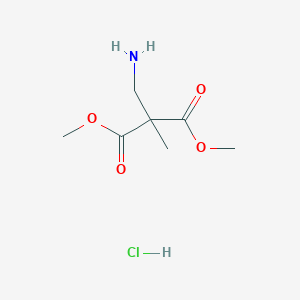
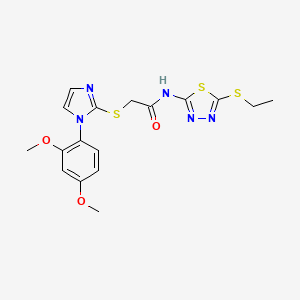
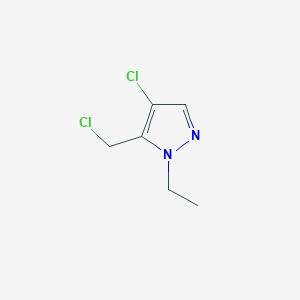
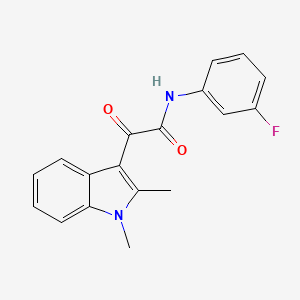
![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
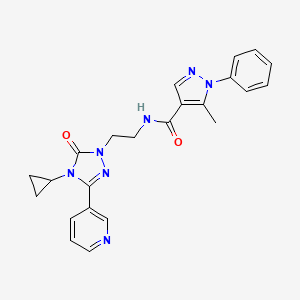
![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)
